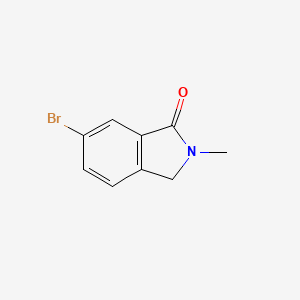
6-Bromo-2-methylisoindolin-1-one
Vue d'ensemble
Description
6-Bromo-2-methylisoindolin-1-one is a chemical compound with the CAS Number: 1254319-51-1. It has a molecular weight of 226.07 and its IUPAC name is 6-bromo-2-methyl-1-isoindolinone .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-methylisoindolin-1-one is 1S/C9H8BrNO/c1-11-5-6-2-3-7 (10)4-8 (6)9 (11)12/h2-4H,5H2,1H3 . Unfortunately, specific molecular structure analysis for this compound was not found in the search results.Physical And Chemical Properties Analysis
6-Bromo-2-methylisoindolin-1-one is a solid at room temperature. It is stored sealed in dry conditions . Unfortunately, specific physical and chemical properties for this compound were not found in the search results.Applications De Recherche Scientifique
Marine Biology Applications : The isolation of compounds similar to 6-Bromo-2-methylisoindolin-1-one, such as 6-Bromo-2-methylthioindoleninone, from marine molluscs like Dicathais orbita, indicates its potential relevance in marine biology and organic chemistry. These compounds are derived from sodium tyrindoxyl sulphate, a precursor to Tyrian purple, a historically significant dye (Baker & Duke, 1973).
Medicinal Chemistry and Drug Development : Various derivatives of isoindolin-1-one, such as 1-isoindolinones, have been evaluated for their ability to inhibit dopamine D-2 receptors, showing potential as antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993). Similarly, 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids have demonstrated excellent antibacterial activity against various strains, including resistant ones, and are being tested in clinical settings (Hayashi, Takahata, Kawamura, & Todo, 2002).
Steroid 5alpha Reductase Inhibition : Certain derivatives of 6-Bromo-2-methylisoindolin-1-one have shown efficacy as inhibitors of steroid 5alpha reductases, with varying activity and selectivity depending on their structural features (Baston, Palusczak, & Hartmann, 2000).
Synthesis and Analytical Chemistry : The compound has also been a focus in the field of synthetic chemistry, with studies exploring efficient synthesis methods and investigating its properties (Wlodarczyk et al., 2011), (Gogoi et al., 2014).
Bioorganic and Medicinal Chemistry : Derivatives of 6-Bromo-2-methylisoindolin-1-one have been explored for their potential as prodrug systems for targeted drug delivery, especially to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Photophysics and Photosensitization : Studies on compounds like 2-methylisoindolin-1-one have contributed to the understanding of their excited states and their potential applications in photosensitization and photophysics (Gutierrez et al., 2005).
Mécanisme D'action
The mechanism of action for 6-Bromo-2-methylisoindolin-1-one was not found in the search results. The elucidation of a compound’s Mechanism of Action (MoA) is a challenging task in the drug discovery process, but it is important in order to rationalize phenotypic findings and to anticipate potential side-effects .
Safety and Hazards
The safety information for 6-Bromo-2-methylisoindolin-1-one includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
6-bromo-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUVAXLWVRZASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


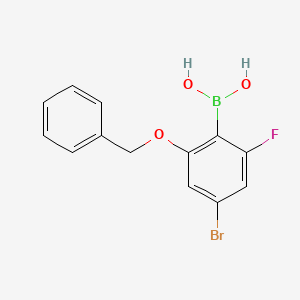


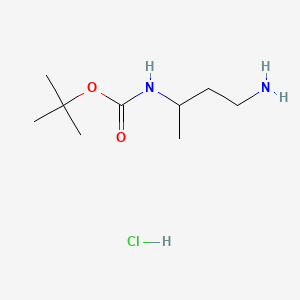


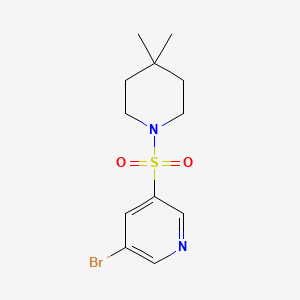
![2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B577581.png)
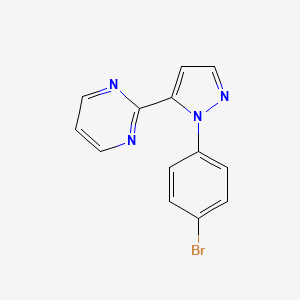

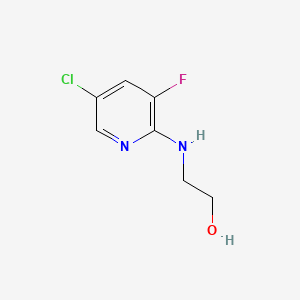
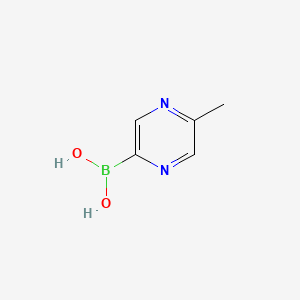

![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577587.png)